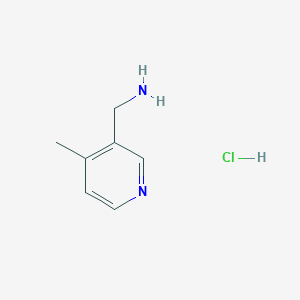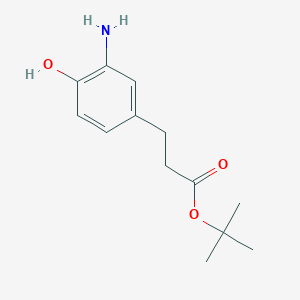
(4-Methylpyridin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as MPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMA is a derivative of pyridine, a heterocyclic compound that is commonly found in many natural and synthetic compounds. MPMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The exact mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride is not fully understood, but it is thought to involve its binding to GPCRs and subsequent activation of downstream signaling pathways. This can lead to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
(4-Methylpyridin-3-yl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it binds to. For example, binding to the 5-HT2A receptor can lead to changes in mood, perception, and cognition, while binding to the D4 receptor can affect dopamine signaling and reward-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylpyridin-3-yl)methanamine hydrochloride in lab experiments is its high selectivity for certain GPCRs, which can allow researchers to study specific signaling pathways in greater detail. However, one limitation is that (4-Methylpyridin-3-yl)methanamine hydrochloride can be difficult to work with due to its high potency and potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on (4-Methylpyridin-3-yl)methanamine hydrochloride and its derivatives. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of new drugs for a variety of conditions. Additionally, further research is needed to fully understand the mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride and its effects on different physiological systems.
Synthesemethoden
The synthesis of (4-Methylpyridin-3-yl)methanamine hydrochloride has been well-documented in the scientific literature. One common method involves the reaction of 4-methylpyridine with formaldehyde and ammonium chloride in the presence of a catalyst such as hydrochloric acid. This reaction results in the formation of (4-Methylpyridin-3-yl)methanamine hydrochloride hydrochloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(4-Methylpyridin-3-yl)methanamine hydrochloride has been used in a variety of scientific research applications. One area of particular interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in many important physiological processes, making them important targets for drug development. (4-Methylpyridin-3-yl)methanamine hydrochloride has been shown to bind to several different GPCRs, including the serotonin 5-HT2A receptor and the dopamine D4 receptor, among others.
Eigenschaften
IUPAC Name |
(4-methylpyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQQAVMHDTAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-3-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)
![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)